5,6-Dihydro-1,7-(epoxymethano)naphthalene
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Overview
Description
5,6-Dihydro-1,7-(epoxymethano)naphthalene is a polycyclic aromatic hydrocarbon with a unique structure that includes an epoxide ring fused to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1,7-(epoxymethano)naphthalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of naphthalene derivatives with epoxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1,7-(epoxymethano)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, diols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dihydro-1,7-(epoxymethano)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1,7-(epoxymethano)naphthalene involves its interaction with molecular targets through the epoxide ring. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-1,2-dihydronaphthalene: Another epoxide derivative of naphthalene with similar reactivity.
1,4-Dihydro-1,4-epoxynaphthalene: A structurally related compound with an epoxide ring at a different position.
Naphthalene-1,2-diol: A reduced form of the epoxide with hydroxyl groups.
Uniqueness
5,6-Dihydro-1,7-(epoxymethano)naphthalene is unique due to its specific epoxide ring position and the resulting chemical reactivity. This structural feature imparts distinct properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
23639-46-5 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-oxatricyclo[6.2.2.04,9]dodeca-1(10),4,6,8-tetraene |
InChI |
InChI=1S/C11H10O/c1-2-9-5-4-8-6-10(9)11(3-1)12-7-8/h1-3,6H,4-5,7H2 |
InChI Key |
BZFSGPVQJFPSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C=C1COC3=CC=C2 |
Origin of Product |
United States |
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